![molecular formula C24H27ClFN3O5 B11928129 [2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BAY 1217224 involves multiple steps, including the preparation of key intermediates and their subsequent coupling . One of the critical intermediates is a fluorinated ketone, which is synthesized through a visible light-induced reaction between an organic boronic ester and a fluorinated acyl silane . The reaction conditions typically involve the use of a photoredox catalyst under visible light irradiation .
Industrial Production Methods: Industrial production of BAY 1217224 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: BAY 1217224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BAY 1217224 can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BAY 1217224 .
Wissenschaftliche Forschungsanwendungen
BAY 1217224 has several scientific research applications:
Wirkmechanismus
BAY 1217224 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation . This inhibition helps in managing thrombotic disorders by reducing the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Rivaroxaban: An inhibitor of Factor Xa, another enzyme in the coagulation cascade.
Uniqueness of BAY 1217224: BAY 1217224 is unique due to its neutral, non-prodrug nature and favorable oral pharmacokinetics . Unlike some other thrombin inhibitors, it does not require metabolic activation, making it more efficient and predictable in its pharmacological effects .
Eigenschaften
Molekularformel |
C24H27ClFN3O5 |
|---|---|
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1 |
InChI-Schlüssel |
PLMHHBJXBHCBMU-ADLFWFRXSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
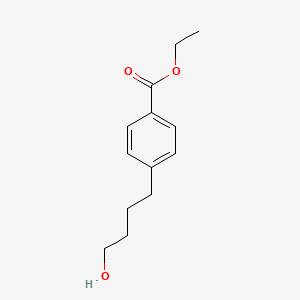
![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
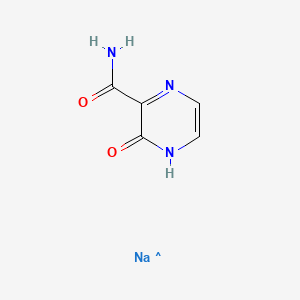
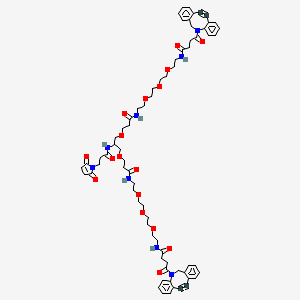


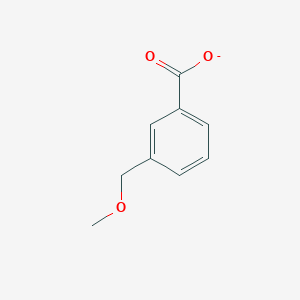
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
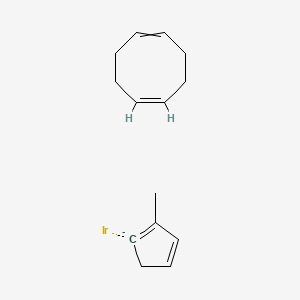
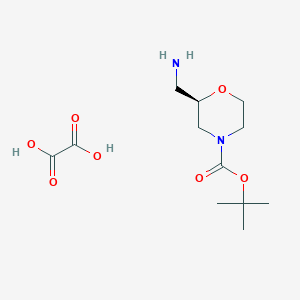

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
